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Compound of Interest

Compound Name: Diethyl 2-bromoglutarate

Cat. No.: B1580560

Introduction

Diethyl 2-bromoglutarate (CAS No. 7209-00-9) is a halogenated diester with the molecular
formula CeH15BrO4 and a molecular weight of 267.12 g/mol . Its structure, diethyl 2-
bromopentanedioate, makes it a valuable intermediate in organic synthesis, particularly in the
preparation of more complex molecules in the pharmaceutical and agrochemical industries.
This technical guide provides a comprehensive overview of the spectroscopic data for Diethyl
2-bromoglutarate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data. The information presented is intended for researchers, scientists, and
professionals in drug development and related fields to facilitate the identification,
characterization, and utilization of this compound.

Spectroscopic Data

The spectroscopic data for Diethyl 2-bromoglutarate are summarized in the following tables.
These data are crucial for confirming the structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules. The *H and 3C NMR data for Diethyl 2-bromoglutarate are presented below.

IH NMR Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
4.34-4.39 m 1H Br-CH-COO
4.16-4.22 m 2H Br-CH-COOCH:
4.06-4.11 m 2H CH2-COOCH:
2.50-2.59 m 2H OOC-CH2-CH2-CHBr
2.25-2.43 m 2H OOC-CH2-CH2-CHBr
1.20-1.30 t 6H O-CH2-CHs

13C NMR Data (Predicted)

Note: Experimental 33C NMR data for Diethyl 2-bromoglutarate is not readily available in the
searched literature. The following data is predicted based on computational models and should
be used as a reference.

Chemical Shift (d) ppm Assignment
~170 C=0 (C1)
~168 C=0 (C5)
~62 O-CH:

~61 O-CH:z

~45 CH-Br

~32 CH: (C4)

~28 CHz2 (C3)

~14 CHs

Infrared (IR) Spectroscopy
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IR spectroscopy provides information about the functional groups present in a molecule. The
key IR absorption bands for Diethyl 2-bromoglutarate are listed below.

Wavenumber (cm~?) Intensity Assignment

~2980 Strong C-H stretch (aliphatic)
~1735 Strong C=0 stretch (ester)
~1250, ~1180 Strong C-O stretch (ester)
~650 Medium C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a
compound. The mass spectrum of Diethyl 2-bromoglutarate shows a characteristic isotopic
pattern for bromine-containing compounds.

m/z Relative Intensity Assignment

[M+H]* (Molecular ion peak

267/269 ~1:1

with Br isotopes)
221/223 Variable [M - OCHz2CHs]*
193/195 Variable [M - COOCH2CHs]*
187 Variable [M - Br]*

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data
presented above.

NMR Spectroscopy

Sample Preparation: A solution of Diethyl 2-bromoglutarate is prepared by dissolving
approximately 10-20 mg of the compound in about 0.5-0.7 mL of a deuterated solvent, typically
chloroform-d (CDCIs), in a standard 5 mm NMR tube.
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Instrumentation: *H and 3C NMR spectra are recorded on a 400 MHz or 500 MHz NMR
spectrometer.

H NMR Acquisition:

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 8-16 scans.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

13C NMR Acquisition:

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: 128-1024 scans (due to the low natural abundance of 13C).

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.

Reference: CDCls solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Sample Preparation: As Diethyl 2-bromoglutarate is a liquid at room temperature, the IR
spectrum is typically recorded as a thin film. A drop of the neat liquid is placed between two
sodium chloride (NaCl) or potassium bromide (KBr) plates.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
Acquisition:

¢ Mode: Transmittance.
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e Spectral Range: 4000-400 cm™1,
e Resolution: 4 cm™1,
o Number of Scans: 16-32 scans.

o Background: A background spectrum of the clean salt plates is recorded prior to the sample
analysis and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of Diethyl 2-bromoglutarate is prepared in a suitable
solvent such as methanol or acetonitrile (typically at a concentration of 1-10 pug/mL).

Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used for this
type of compound.

Acquisition:

lonization Mode: Positive ion mode ([M+H]*).

Capillary Voltage: 3-4 kV.

Cone Voltage: 20-30 V (can be varied to induce fragmentation).

Source Temperature: 100-150 °C.

Desolvation Gas Flow: Typically nitrogen at 300-500 L/hr.

Analyzer: Quadrupole or Time-of-Flight (TOF).

Workflow and Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis of Diethyl
2-bromoglutarate and the relationship between the different spectroscopic techniques in
structure elucidation.
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Caption: Workflow for the spectroscopic analysis of Diethyl 2-bromoglutarate.
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» To cite this document: BenchChem. [Spectroscopic Profile of Diethyl 2-bromoglutarate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1580560#spectroscopic-data-of-diethyl-2-
bromoglutarate-nmr-ir-ms]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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